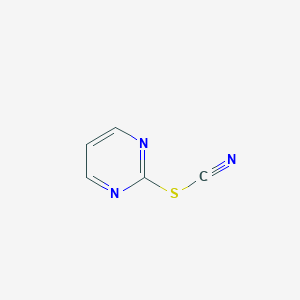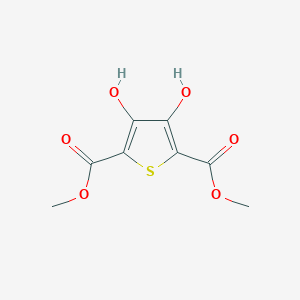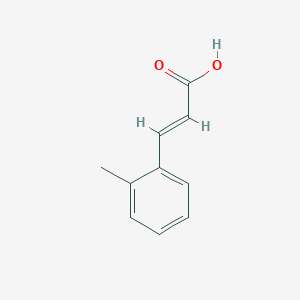
3-Bromo-5-methylthiophene-2-carbaldehyde
Vue d'ensemble
Description
3-Bromo-5-methylthiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and aldehyde functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-methylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-methylthiophene-2-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-Bromo-5-methylthiophene-2-carboxylic acid.
Reduction: 3-Bromo-5-methylthiophene-2-methanol.
Applications De Recherche Scientifique
3-Bromo-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine and aldehyde groups play crucial roles in facilitating various transformations. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methylthiophene-5-carbaldehyde
- 2-Bromo-5-methylthiophene
- 3-Methylthiophene-2-carbaldehyde
Uniqueness
3-Bromo-5-methylthiophene-2-carbaldehyde is unique due to the specific positioning of its bromine and aldehyde groups, which confer distinct reactivity and properties.
Propriétés
IUPAC Name |
3-bromo-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPMYBKNJQSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355998 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-82-5 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-5-methylthiophene-2-carbaldehyde in the synthesis of the photochromic compound described in the research?
A1: this compound serves as a crucial starting material in the synthesis of 1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene, a novel photochromic compound []. The synthesis involves protecting the carbonyl group of this compound as a dioxolane acetal before coupling it with a fluorinated ring []. This process highlights the compound's versatility as a building block in organic synthesis, particularly for creating photochromic materials.
Q2: What structural features of the synthesized photochromic compound contribute to its potential for photochromic reactivity in the crystalline phase?
A2: The research highlights several structural features of the final photochromic compound, derived from this compound, that are crucial for its photochromic activity in crystalline form []:
- Antiparallel conformation: The molecule adopts an antiparallel conformation in the crystal lattice, which is essential for efficient photocyclization [].
- Distance between reactive carbons: The distance between the reactive carbon atoms (C6-C14) is 3.67 Å, which is short enough to facilitate the photocyclization reaction in the solid state [].
- Stable substituents: The presence of stable 1,3-dioxolane substituent groups enhances the overall stability of the compound under normal conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)





![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)






